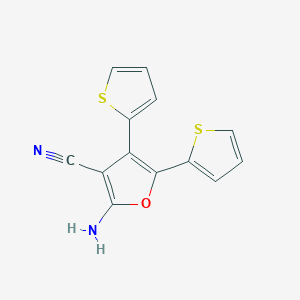

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile

Übersicht

Beschreibung

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile is a heterocyclic compound with the molecular formula C13H8N2OS2. It is characterized by the presence of thiophene and furan rings, which are known for their significant roles in various chemical and biological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile typically involves the reaction of 3-oxopropanenitriles with alkenes mediated by manganese (III) acetate using DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) . This method allows for the formation of the furan ring with thiophene substituents.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The thiophene and furan rings can participate in substitution reactions, leading to the formation of new compounds with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include DDQ and manganese (III) acetate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Halogenating agents and other electrophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2,5-di(thiophen-2-yl)furan-3-carbonitriles .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile typically involves multi-step reactions that incorporate thiophene derivatives. The compound can be synthesized using various methodologies, including:

- Gewald Reaction : This method involves the reaction of methylene active nitriles with elemental sulfur and aldehydes or ketones to yield thiophene derivatives. This approach is widely used for synthesizing 2-amino-thiophenes, which serve as precursors for further modifications.

- Michael Addition : The compound can also be synthesized via Michael-type additions of thioketones or thioamides to α-bromochalcones followed by intramolecular cyclization, leading to the formation of the desired thiophene ring systems .

Antimicrobial Properties

Research has shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance:

- In vitro Studies : Compounds derived from this structure have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) in the low microgram range .

Anticancer Activity

The compound has demonstrated potential anticancer properties in several studies:

- Cell Line Studies : In vitro evaluations on human cancer cell lines (e.g., MCF-7 for breast cancer) have indicated that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays:

- DPPH and Nitric Oxide Scavenging : Compounds derived from this structure have shown significant free radical scavenging activity, indicating their potential as therapeutic agents in oxidative stress-related diseases .

Material Science Applications

Beyond biological applications, this compound is also explored for its applications in materials science:

Organic Electronics

The compound's unique electronic properties make it suitable for use in organic photovoltaic cells and electrochromic devices. Its ability to form conductive polymers opens avenues for developing advanced materials with specific electronic characteristics .

Liquid Crystals

Research indicates that derivatives of this compound can be utilized in the synthesis of liquid crystalline materials, which are essential in display technologies and sensors .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound derivatives:

Wirkmechanismus

The mechanism of action of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile involves its interaction with various molecular targets. The thiophene and furan rings can interact with biological macromolecules, influencing their function and activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Di(thiophen-2-yl)furan-3-carbonitrile: Similar in structure but with different substitution patterns.

Thiophene derivatives: Compounds like suprofen and articaine, which have therapeutic applications.

Uniqueness

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile is unique due to its specific combination of thiophene and furan rings, which confer distinct chemical and biological properties.

Biologische Aktivität

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile (CAS No. 75861-31-3) is a heterocyclic compound characterized by its unique structure that includes thiophene and furan rings. Its potential biological activities have garnered interest in various fields, including medicinal chemistry, pharmacology, and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and therapeutic applications.

The molecular formula of this compound is C13H8N2OS2. The presence of thiophene and furan rings contributes to its chemical reactivity and biological properties. The compound can undergo various reactions such as oxidation and reduction, leading to the formation of derivatives that may exhibit different biological activities.

The precise mechanism of action of this compound remains largely unexplored. However, it is known to interact with several biochemical pathways:

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in oxidative stress responses, including superoxide dismutase and catalase. These interactions can modulate enzyme activity through non-covalent binding.

- Gene Expression Modulation : It influences cellular signaling pathways related to apoptosis and cell proliferation by modulating the expression of pro-apoptotic and anti-apoptotic genes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

- In Vitro Studies : The compound was evaluated for its efficacy against various bacterial strains. MIC values indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Synergistic Effects : It demonstrated synergistic properties when combined with standard antibiotics like Ciprofloxacin, enhancing their effectiveness against resistant strains .

Antitumor Activity

The compound has also been investigated for its antitumor properties:

- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed dose-dependent inhibition of cell growth. The compound exhibited significant cytotoxicity compared to doxorubicin, a commonly used chemotherapeutic agent .

- Mechanistic Insights : The antitumor effect is thought to be mediated through induction of apoptosis and inhibition of cell cycle progression .

Case Studies

A notable case study involved the evaluation of this compound derivatives against Mycobacterium tuberculosis. The study utilized molecular docking and in vitro assays to assess the potential of these compounds as lead molecules for tuberculosis treatment. Results indicated promising activity with specific derivatives showing MIC values in the low micromolar range .

Research Findings Summary

Eigenschaften

IUPAC Name |

2-amino-4,5-dithiophen-2-ylfuran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2OS2/c14-7-8-11(9-3-1-5-17-9)12(16-13(8)15)10-4-2-6-18-10/h1-6H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIDBDVBRGDPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(OC(=C2C#N)N)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368436 | |

| Record name | 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75861-31-3 | |

| Record name | 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.